Cas no 1649471-55-5 (Methyl Furo3,2-Bpyridine-6-carboxylate)

Methyl Furo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl ester functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The electron-rich furan moiety enhances reactivity in electrophilic substitutions, while the ester group allows for further derivatization. Its rigid bicyclic framework contributes to stability, making it suitable for use in complex organic syntheses. The compound is valued for its potential in constructing biologically active molecules, including kinase inhibitors and other therapeutic agents. Proper handling under controlled conditions is recommended due to its reactive nature.
Methyl Furo3,2-Bpyridine-6-carboxylate structure
1649471-55-5 structure
Product Name:Methyl Furo3,2-Bpyridine-6-carboxylate
CAS No:1649471-55-5
MF:C9H7NO3
MW:177.156782388687
MDL:MFCD28991887
CID:4610568
Update Time:2025-10-25

Methyl Furo3,2-Bpyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl furo[3,2-b]pyridine-6-carboxylate
    • Methyl Furo[3,2-B]Pyridine-6-Carboxylate(WXC00938)
    • Furo[3,2-b]pyridine-6-carboxylic acid, methyl ester
    • Methyl Furo3,2-Bpyridine-6-carboxylate
    • MDL: MFCD28991887
    • Inchi: 1S/C9H7NO3/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
    • InChI Key: BZEFGEFKSGSJPY-UHFFFAOYSA-N
    • SMILES: C12C=COC1=CC(C(OC)=O)=CN=2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2

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Additional information on Methyl Furo3,2-Bpyridine-6-carboxylate

Introduction to Methyl Furo[3,2-bpyridine-6-carboxylate] (CAS No. 1649471-55-5)

Methyl Furo[3,2-bpyridine-6-carboxylate] (CAS No. 1649471-55-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has found applications in various scientific domains, particularly in the development of novel therapeutic agents and advanced materials. The molecular structure of Methyl Furo[3,2-bpyridine-6-carboxylate] incorporates a fused heterocyclic system, which contributes to its distinctive chemical properties and reactivity.

The compound's name, Methyl Furo[3,2-bpyridine-6-carboxylate], provides a clear indication of its chemical composition and functional groups. The presence of a furan ring fused with a bipyridine moiety suggests potential interactions with biological targets, making it a valuable scaffold for drug discovery. Specifically, the carboxylate group and the methyl ester functionality offer opportunities for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, Methyl Furo[3,2-bpyridine-6-carboxylate] has been studied for its potential applications in medicinal chemistry. Researchers have been particularly interested in its ability to act as a precursor for the development of small-molecule inhibitors targeting various diseases. For instance, studies have explored its role in designing compounds that interact with enzymes and receptors involved in metabolic disorders and cancer. The compound's structural features allow it to mimic natural ligands, thereby facilitating the development of highly specific pharmacological agents.

One of the most compelling aspects of Methyl Furo[3,2-bpyridine-6-carboxylate] is its versatility in synthetic chemistry. The combination of the furan and bipyridine rings provides multiple sites for functionalization, enabling chemists to create a diverse array of derivatives. These derivatives can be optimized for improved solubility, bioavailability, and target specificity. Recent advancements in computational chemistry have further enhanced the design process by allowing researchers to predict the properties of potential derivatives before conducting experimental synthesis.

The pharmaceutical industry has shown particular interest in Methyl Furo[3,2-bpyridine-6-carboxylate] due to its potential as an intermediate in the synthesis of novel drugs. Several academic and industrial groups have reported on the use of this compound in multi-step synthetic routes leading to bioactive molecules. For example, researchers have utilized it to develop inhibitors of kinases and other enzymes implicated in inflammatory diseases. The compound's ability to undergo selective modifications makes it an attractive candidate for generating lead compounds for further drug development.

From a materials science perspective, Methyl Furo[3,2-bpyridine-6-carboxylate] also holds promise. Its unique structural motifs can be incorporated into polymers and coordination complexes with enhanced functionalities. These materials have potential applications in catalysis, sensors, and electronic devices. The compound's ability to form stable complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and other advanced materials that exhibit tailored properties.

The synthesis of Methyl Furo[3,2-bpyridine-6-carboxylate] involves sophisticated organic reactions that highlight the expertise required in modern chemical synthesis. Key steps typically include cyclization reactions to form the furan ring system followed by functional group transformations to introduce the bipyridine moiety and the carboxylate group. Advances in green chemistry principles have also influenced the synthesis process, with efforts focused on improving yields and reducing waste.

In conclusion, Methyl Furo[3,2-bpyridine-6-carboxylate] (CAS No. 1649471-55-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and reactivity make it a valuable tool for drug discovery, materials science, and synthetic chemistry. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in both academic and industrial settings.

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